SR2640 hydrochloride

Description

Properties

IUPAC Name |

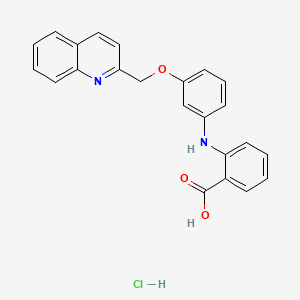

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYWFCTUKABKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR2640 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and relevant experimental data. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action: Competitive Antagonism of CysLT Receptors

This compound functions as a selective antagonist for the cysteinyl leukotriene 1 (CysLT1) receptor, to which LTD4 and LTE4 are high-affinity endogenous ligands. By competitively binding to these receptors, this compound prevents the downstream signaling cascades typically initiated by these inflammatory mediators. This blockade of CysLT1 receptor activation is the primary mechanism through which this compound exerts its pharmacological effects.

The antagonistic activity of this compound has been demonstrated to be highly selective. For instance, it effectively inhibits contractions of guinea pig ileum and trachea induced by LTD4, but does not affect contractions induced by histamine, indicating its specificity for the leukotriene signaling pathway.[1][2][4]

Quantitative Pharmacological Data

The potency of this compound as a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

| Parameter | Value | Assay System | Reference |

| pA2 | 8.7 | LTD4-induced guinea pig ileum and trachea contraction | [1][2][4] |

Signaling Pathways Modulated by this compound

Leukotrienes D4 and E4, upon binding to the CysLT1 receptor, activate intracellular signaling pathways that lead to a range of physiological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells. This compound, by blocking the initial receptor binding, inhibits these downstream events. One of the key pathways affected is the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

Below is a diagram illustrating the mechanism of action of this compound in the context of the CysLT1 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are generalized protocols for key experiments.

Isolated Tissue Contraction Assays (e.g., Guinea Pig Ileum/Trachea)

This experimental workflow is used to determine the antagonistic effect of this compound on smooth muscle contraction.

Protocol Details:

-

Tissue Preparation: A segment of guinea pig ileum or a tracheal ring is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of LTD4 to the organ bath and measuring the resulting isometric contraction.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a defined period.

-

Antagonism Measurement: The LTD4 concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.

Polymorphonuclear (PMN) Leukocyte Chemotaxis Assay

This compound has been shown to inhibit the attenuation of human PMN chemotaxis caused by LTD4.[2][4]

Protocol Outline:

-

PMN Isolation: Human polymorphonuclear leukocytes are isolated from whole blood using standard density gradient centrifugation techniques.

-

Chemotaxis Assay: A chemotaxis assay (e.g., using a Boyden chamber) is set up. The lower chamber contains a chemoattractant, and the upper chamber contains the isolated PMNs.

-

LTD4 Effect: The effect of LTD4 on PMN migration towards the chemoattractant is measured.

-

SR2640 Inhibition: The assay is repeated with PMNs pre-incubated with this compound before the addition of LTD4.

-

Quantification: The number of migrated cells is quantified by microscopy or other cell counting methods to determine the inhibitory effect of this compound on LTD4-mediated modulation of chemotaxis.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its mechanism of action involves the direct blockade of the CysLT1 receptor, leading to the inhibition of downstream signaling pathways responsible for various inflammatory and allergic responses. The quantitative data and experimental protocols described in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound.

References

The Discovery and Development of SR2640 Hydrochloride: A Leukotriene Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, identified as a promising therapeutic agent for inflammatory conditions mediated by cysteinyl leukotrienes. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It includes detailed summaries of its pharmacological properties, a plausible synthetic route, and an analysis of its clinical progression, culminating in its eventual discontinuation. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. The discovery of specific antagonists for the cysteinyl leukotriene receptors, primarily the CysLT1 receptor, was a major focus of pharmaceutical research in the late 20th century.

SR2640, chemically known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, emerged from these efforts as a potent and selective antagonist of LTD4 and LTE4.[1] This whitepaper details the scientific journey of this compound, from its initial discovery and characterization to its evaluation in clinical settings.

Discovery and Preclinical Pharmacology

SR2640 was first described as a novel leukotriene D4/E4 antagonist in 1988.[1] Preclinical studies demonstrated its potent and selective activity in a variety of in vitro and in vivo models.

In Vitro Activity

The antagonistic properties of SR2640 were extensively characterized in isolated tissue preparations and binding assays. These studies revealed its high affinity for the LTD4 receptor and its competitive mode of antagonism.

Table 1: In Vitro Pharmacological Profile of SR2640

| Assay | Species/Tissue | Agonist | Parameter | Value | Reference |

| Tracheal Contraction | Guinea Pig | LTD4 | pA2 | 8.7 | [1] |

| Receptor Binding | Guinea Pig Lung Membranes | [3H]LTD4 | IC50 | 23 nM | [1] |

-

pA2: A measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

-

IC50: The concentration of an inhibitor required to reduce the response (or binding) by 50%.

In Vivo Activity

The efficacy of SR2640 was further evaluated in animal models of bronchoconstriction, a key feature of asthma.

Table 2: In Vivo Efficacy of SR2640 in Guinea Pig Models of Bronchoconstriction

| Model | Agonist | Route of Administration | Dose Range (mg/kg) | Effect | Reference |

| LTD4-induced Bronchoconstriction | LTD4 | Intravenous | 0.03 - 1.0 | Dose-dependent rightward shift of the dose-response curve | [1] |

| Antigen-induced Bronchoconstriction | Ovalbumin | Intravenous | 1.0 | Significant inhibition of bronchoconstriction | [1] |

These in vivo studies confirmed the ability of SR2640 to effectively block the physiological effects of leukotrienes.

Chemical Synthesis

While a specific patent detailing the synthesis of this compound was not identified in the public domain, a plausible synthetic route can be constructed based on established chemical methodologies for the synthesis of related 2-(phenylamino)benzoic acid derivatives. The proposed synthesis involves a two-step process: an Ullmann condensation followed by an etherification.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Hydroxyphenylamino)benzoic acid (Ullmann Condensation)

-

To a reaction vessel, add 2-chlorobenzoic acid, 3-aminophenol, potassium carbonate, and a copper catalyst (e.g., copper(I) iodide).

-

Add a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization.

Step 2: Synthesis of 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid (SR2640) (Williamson Ether Synthesis)

-

Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF).

-

Add a base such as potassium carbonate.

-

Add 2-chloromethylquinoline to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Final Step: Formation of this compound

-

Dissolve the purified SR2640 free base in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

-

Add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid and dry under vacuum to yield this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby blocking their pro-inflammatory and bronchoconstrictive effects.

Caption: Signaling pathway of leukotrienes and the mechanism of action of SR2640.

Clinical Development and Discontinuation

An open-label clinical study was conducted to evaluate the efficacy of SR2640 in patients with ulcerative colitis, an inflammatory bowel disease. While the study was small and uncontrolled, it provided some preliminary evidence of clinical activity.

However, a subsequent double-blind, placebo-controlled study in asthmatic patients characterized SR2640 as a "weak LTD4-antagonist in asthmatics". This finding likely contributed to the decision to discontinue its development. The competitive landscape for leukotriene antagonists was also intensifying during this period, with the emergence of more potent and once-daily medications such as montelukast (B128269) and zafirlukast. It is plausible that SR2640 was not deemed to have a sufficiently competitive profile to warrant further investment in its development.

References

An In-depth Technical Guide to SR2640 Hydrochloride: A Potent Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR2640 hydrochloride (CAS Number: 146662-42-2), a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document collates available physicochemical data, details its mechanism of action through relevant signaling pathways, and provides hypothesized experimental protocols and a potential synthetic route based on established chemical principles.

Physicochemical and Biological Properties of this compound

This compound is a well-characterized small molecule with specific properties that make it a valuable tool in pharmacological research, particularly in studies related to inflammatory and respiratory conditions.

| Property | Value | Citations |

| CAS Number | 146662-42-2 | [1][2] |

| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | |

| Molecular Formula | C23H18N2O3.HCl | [1] |

| Molecular Weight | 406.87 g/mol | [1] |

| Purity | ≥99% (by HPLC) | [1] |

| Biological Activity | Potent and selective competitive leukotriene D4 and E4 receptor antagonist. Orally active in vivo. | [1][2] |

| pA2 Value | 8.7 (for inhibition of LTD4-induced guinea pig trachea contraction) | [2] |

| Solubility | Soluble to 50 mM in DMSO | [1] |

| Storage | Desiccate at room temperature. | [1] |

Mechanism of Action: Antagonism of the Leukotriene D4 Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of cysteinyl leukotrienes, specifically LTD4 and LTE4, to their cell surface receptors, primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1R). This action inhibits the downstream signaling cascade that mediates various inflammatory responses.

The binding of LTD4 to its G-protein coupled receptor (GPCR), CysLT1R, typically activates a Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for cellular responses such as smooth muscle contraction, as seen in bronchoconstriction. By blocking the initial ligand-receptor interaction, this compound effectively prevents this entire signaling cascade.[2][3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a synthetic, orally active compound that has been instrumental in elucidating the physiological roles of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 406.87 g/mol | [1][2] |

| Chemical Formula | C₂₃H₁₈N₂O₃·HCl | [1][2] |

| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1] |

| CAS Number | 146662-42-2 | [1][2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 50 mM in DMSO | [2] |

| Physical Form | Solid | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Biological Activity and Quantitative Data

This compound acts as a competitive antagonist at CysLT1 and CysLT2 receptors, thereby inhibiting the downstream effects of LTD4 and LTE4. These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. The biological efficacy of SR2640 has been quantified in various in vitro and in vivo models.

| Parameter | Value | Experimental Model | Citations |

| pA₂ (LTD₄-induced contraction) | 8.7 | Guinea pig trachea | [1] |

| IC₅₀ ([³H]LTD₄ Binding Inhibition) | 23 nM | Guinea pig lung membranes | |

| IC₅₀ (LTD₄-induced inhibition of chemotaxis) | 38 nM | Canine polymorphonuclear leukocytes (PMNs) | |

| Inhibition of LTD₄-induced bronchoconstriction | 48% rightward shift in dose-response curve | Asthmatic patients (oral administration) |

Mechanism of Action: Signaling Pathway

Leukotriene D₄ (LTD₄) mediates its pro-inflammatory and bronchoconstrictive effects primarily through the CysLT₁ receptor, a G-protein coupled receptor (GPCR). SR2640 competitively binds to this receptor, preventing the initiation of the downstream signaling cascade.

Upon binding to the CysLT₁ receptor, LTD₄ activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This surge in cytosolic Ca²⁺ is a key trigger for smooth muscle contraction and other cellular responses. SR2640 blocks the initial step of this pathway by preventing LTD₄ from binding to its receptor.

References

- 1. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene D4 induced calcium changes in U937 cells may utilize mechanisms additional to inositol phosphate production that are pertussis toxin insensitive but are blocked by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR2640 Hydrochloride: A Leukotriene Receptor Antagonist for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR2640 hydrochloride is a well-characterized and commercially available small molecule widely utilized in preclinical research. Contrary to potential misconceptions, this compound is not a GPR139 agonist. Instead, it functions as a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key research findings to support its application in studies related to inflammatory and respiratory diseases.

Chemical Properties and Formulation

This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, is a synthetic organic compound.[1][4] Its physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 146662-42-2 (HCl), 105350-26-3 (free base) | [1][4] |

| Molecular Formula | C23H18N2O3・HCl | [1][4] |

| Molecular Weight | 406.87 g/mol | [1][2][3][4] |

| Purity | ≥99% | [3] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO (up to 81 mg/mL or 199.08 mM) | [1][2][3][6] |

| Storage | Store at -20°C for long-term storage. | [1] |

Mechanism of Action: Leukotriene Receptor Antagonism

This compound exerts its biological effects by competitively binding to and blocking the activation of cysteinyl leukotriene receptor 1 (CysLT1). This receptor is activated by the inflammatory lipid mediators LTD4 and LTE4. By inhibiting the binding of these leukotrienes, this compound prevents the downstream signaling cascades that lead to hallmark features of inflammation and allergic reactions, such as smooth muscle contraction, increased vascular permeability, and eosinophil migration.[1][3][5]

The primary signaling pathway initiated by LTD4 and LTE4 binding to CysLT1 involves the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory effects of cysteinyl leukotrienes.

Quantitative Data

The potency and selectivity of this compound have been determined in various in vitro and in vivo studies.

| Parameter | Species/System | Value | Reference |

| pA2 (LTD4-induced contraction) | Guinea pig trachea | 8.7 | [1][3][5] |

| IC50 ([3H]LTD4 binding) | Guinea pig lung membranes | 23 nM | [5] |

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This assay is used to determine the potency of this compound in inhibiting LTD4-induced smooth muscle contraction.

Materials:

-

Isolated guinea pig trachea or ileum

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Leukotriene D4 (LTD4)

-

This compound

-

Isotonic transducer and data acquisition system

Protocol:

-

Prepare isolated tissue segments and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve for LTD4 to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with varying concentrations of this compound for a predetermined period.

-

Generate a second cumulative concentration-response curve for LTD4 in the presence of this compound.

-

Analyze the data using Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[5]

Radioligand Binding Assay

This assay measures the affinity of this compound for the CysLT1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing CysLT1 receptors (e.g., guinea pig lung membranes)

-

[3H]LTD4 (radiolabeled ligand)

-

This compound (unlabeled competitor)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Incubate the membrane preparation with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in the incubation buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.[5]

Research Applications

This compound is a valuable tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes. Its primary research applications include:

-

Asthma and Allergic Rhinitis: To study the contribution of LTD4 and LTE4 to bronchoconstriction, airway hyperresponsiveness, and inflammation in animal models of these diseases.[5]

-

Inflammatory Bowel Disease: To explore the involvement of leukotrienes in the pathogenesis of intestinal inflammation.

-

Cardiovascular Disease: To investigate the role of CysLT1 receptors in cardiovascular inflammation and atherosclerosis.

-

Neuroinflammation: To study the potential contribution of leukotrienes to inflammatory processes in the central nervous system.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1][4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent and selective competitive antagonist of the LTD4 and LTE4 receptors, making it an indispensable tool for researchers investigating the biological roles of cysteinyl leukotrienes. This guide provides essential technical information to facilitate its effective use in a research setting. It is crucial for researchers to accurately identify the mechanism of action of their research tools, and in the case of this compound, its established role is as a leukotriene receptor antagonist.

References

SR2640 Hydrochloride: A Technical Review of its Preclinical Pharmacology as a Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the pro-inflammatory actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This technical guide provides a comprehensive review of the preclinical literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway and experimental workflow diagrams. The information presented is intended to support further research and drug development efforts in inflammatory and respiratory diseases.

Introduction

Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, are mediated through specific G protein-coupled receptors, primarily the CysLT1 receptor.[1][2] this compound has been identified as a potent and selective competitive antagonist of LTD4 and LTE4 at the CysLT1 receptor, making it a valuable tool for investigating the role of this signaling pathway in disease and a potential therapeutic candidate.[3][4][5]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of the endogenous ligands LTD4 and LTE4.[3] This antagonism blocks the downstream signaling cascade initiated by CysLT1 receptor activation.

Signaling Pathway

Activation of the CysLT1 receptor by its agonists, LTD4 and LTE4, primarily couples to Gq/11 proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in mediating the contractile and pro-inflammatory effects of CysLTs. This compound, by blocking the initial ligand-receptor interaction, inhibits this entire signaling cascade.

References

- 1. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SR2640 Hydrochloride in Eicosanoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. Eicosanoids, a class of signaling lipids derived from arachidonic acid, play a pivotal role in inflammatory processes. Among them, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key mediators of asthma and other inflammatory conditions, inducing bronchoconstriction, vasodilation, and increased vascular permeability. This compound specifically targets the receptors for these leukotrienes, thereby inhibiting their pro-inflammatory effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action within the eicosanoid signaling cascade, detailed experimental protocols for its characterization, and a summary of its biological activities.

Introduction to Eicosanoid Signaling and the Role of Cysteinyl Leukotrienes

Eicosanoids are a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. They are not stored pre-formed in cells but are synthesized from arachidonic acid upon cellular stimulation. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.

The CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. Activation of these receptors, particularly CysLT1, is strongly implicated in the pathophysiology of asthma and allergic rhinitis, leading to bronchoconstriction, eosinophil recruitment, and mucus production. Therefore, antagonists of these receptors are of significant therapeutic interest.

This compound: A Selective CysLT1/CysLT2 Receptor Antagonist

This compound is a synthetic molecule that acts as a potent and selective competitive antagonist at CysLT1 and CysLT2 receptors. Its chemical name is 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid hydrochloride. By binding to these receptors, this compound prevents the binding of the endogenous ligands LTD4 and LTE4, thereby blocking their downstream signaling and physiological effects.

Mechanism of Action

This compound's mechanism of action is based on competitive antagonism. It reversibly binds to the CysLT receptors, and in doing so, it inhibits the binding of the agonist leukotrienes. This antagonism has been demonstrated to be highly selective for the LTD4 and LTE4 receptors, with significantly less activity at the LTC4 binding site and negligible effects on other eicosanoid receptors, such as those for prostaglandins and thromboxanes.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Receptor Antagonism and Binding Affinity of this compound

| Parameter | Agonist | Preparation | Value | Reference |

| pA2 | LTD4 | Guinea Pig Trachea | 8.7 | |

| IC50 | [3H]LTD4 | Guinea Pig Lung Membranes | 23 nM |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Agonist | Species | Dose Range | Effect | Reference |

| Bronchoconstriction | Intravenous LTD4 | Guinea Pig | 0.03-1.00 mg/kg | Dose-dependent rightward shift in the dose-response curve |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Organ Bath Assay for LTD4 Antagonism in Guinea Pig Trachea

This protocol is used to determine the antagonist potency (pA2 value) of this compound against LTD4-induced smooth muscle contraction.

Materials:

-

Male guinea pigs

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Leukotriene D4 (LTD4)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring segments (2-3 mm wide).

-

Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

To assess antagonist activity, pre-incubate the tracheal rings with various concentrations of this compound for a specified period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to LTD4 in the absence and presence of the antagonist.

-

Record the isometric contractions using force transducers.

-

Calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay for CysLT Receptor Affinity

This assay determines the binding affinity (IC50 value) of this compound to the CysLT receptor.

Materials:

-

Guinea pig lung tissue

-

Tris-HCl buffer

-

[3H]LTD4 (radioligand)

-

Unlabeled LTD4

-

This compound

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a crude membrane fraction from guinea pig lung tissue by homogenization and centrifugation.

-

In a reaction tube, incubate the lung membranes with a fixed concentration of [3H]LTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled LTD4.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.

In Vivo Bronchoconstriction Model in Guinea Pigs

This protocol assesses the in vivo efficacy of this compound in antagonizing LTD4-induced bronchoconstriction.

Materials:

-

Male guinea pigs

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure pulmonary inflation pressure

-

Leukotriene D4 (LTD4)

-

This compound

Procedure:

-

Anesthetize a guinea pig and cannulate the trachea.

-

Artificially ventilate the animal at a constant volume and frequency.

-

Monitor pulmonary inflation pressure as an index of bronchoconstriction.

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intravenously or orally) at various doses.

-

After a pre-determined time, challenge the animal with intravenous injections of increasing doses of LTD4.

-

Record the changes in pulmonary inflation pressure.

-

Construct dose-response curves for LTD4 in the presence and absence of this compound to assess the antagonist's effect. A rightward shift in the dose-response curve indicates antagonism.

Signaling Pathways and Visualizations

Eicosanoid Biosynthesis Pathway

The following diagram illustrates the major pathways of eicosanoid synthesis from arachidonic acid, highlighting the position of the leukotriene pathway.

Cysteinyl Leukotriene Signaling Pathway and the Point of this compound Intervention

This diagram illustrates the signaling cascade initiated by LTD4 binding to its receptor and how this compound blocks this pathway.

Experimental Workflow for In Vitro Antagonist Characterization

This diagram outlines the logical flow of the in vitro experiments to characterize a leukotriene receptor antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 and CysLT2 receptors. Its ability to block the actions of LTD4 and LTE4 makes it a valuable research tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes, particularly in the context of inflammatory diseases such as asthma. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of eicosanoid signaling and drug development.

The Pharmacology of SR2640 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. It specifically targets the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4), key mediators in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis. This document provides a comprehensive overview of the pharmacology of SR2640, detailing its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols utilized for its characterization.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are known to be major contributors to the pathophysiology of asthma and other inflammatory conditions. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, and mucus hypersecretion, primarily through the activation of CysLT receptors.[1][2] this compound has been identified as a highly effective antagonist at these receptors, demonstrating promise in preclinical models for the treatment of leukotriene-driven diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the CysLT1 and CysLT2 receptors.[3] This means that it binds reversibly to the same receptor site as the endogenous ligands, LTD4 and LTE4, without activating the receptor. By occupying the receptor, SR2640 prevents the binding of these pro-inflammatory leukotrienes, thereby inhibiting their downstream signaling pathways. This leads to a reduction in the pathophysiological responses associated with leukotriene activation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo experiments. The key pharmacological parameters are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Tissue | Agonist | Value | Reference |

| pA2 | Guinea Pig | Trachea | LTD4 | 8.7 | [2] |

| IC50 | Guinea Pig | Lung Membranes | [3H]LTD4 | 23 nM | [2] |

Table 2: In Vivo Activity of this compound

| Model | Species | Effect | Route of Administration | Dose Range | Reference |

| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition | Intravenous | 0.03 - 1.00 mg/kg | [2] |

| Antigen-induced Bronchoconstriction | Guinea Pig | Significant Inhibition | Intravenous | 1 mg/kg | [2] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.

In Vitro Smooth Muscle Contraction Assay (Schild Plot Analysis)

This assay is used to determine the potency and competitive nature of an antagonist.

Objective: To determine the pA2 value of SR2640 against LTD4-induced contractions in isolated guinea pig trachea.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2. The trachea is cut into a spiral strip or a chain of rings.

-

Organ Bath Setup: The tracheal preparation is mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washes.

-

Cumulative Concentration-Response Curve to LTD4: A cumulative concentration-response curve to LTD4 is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissue is washed, and this compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined time (e.g., 30 minutes).

-

Second Concentration-Response Curve: In the presence of SR2640, a second cumulative concentration-response curve to LTD4 is generated.

-

Schild Plot Analysis: The process is repeated with multiple concentrations of SR2640. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the regression line. A slope not significantly different from unity suggests competitive antagonism.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the IC50 value of SR2640 for the LTD4 receptor in guinea pig lung membranes.

Methodology:

-

Membrane Preparation: Guinea pig lungs are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at a low speed to remove cellular debris. The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in microcentrifuge tubes or a 96-well plate. The reaction mixture includes:

-

A fixed concentration of the radioligand (e.g., [3H]LTD4).

-

Increasing concentrations of the unlabeled competitor (this compound).

-

The prepared lung membranes.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTD4) from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

In Vivo Bronchoconstriction Model

This model is used to assess the efficacy of a compound in a living organism.

Objective: To evaluate the ability of SR2640 to inhibit LTD4-induced bronchoconstriction in anesthetized guinea pigs.

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration. A jugular vein is cannulated for intravenous administration of compounds.

-

Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.

-

LTD4 Challenge: A baseline is established, and then LTD4 is administered intravenously to induce bronchoconstriction.

-

Antagonist Administration: this compound is administered intravenously at various doses prior to the LTD4 challenge.

-

Data Analysis: The degree of inhibition of the LTD4-induced bronchoconstriction by SR2640 is calculated for each dose. A dose-response curve for the antagonistic effect is then constructed.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of leukotriene-mediated responses. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound for the potential treatment of asthma and other inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contractions of the guinea-pig ileum evoked by stimulation of the submucous plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to a Potent Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors. This document details its chemical properties, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in the cysteinyl leukotriene signaling pathway.

Core Compound Information

IUPAC Name: 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride[1][2][3]

| Property | Value | Reference |

| CAS Number | 146662-42-2 | [1] |

| Molecular Formula | C23H18N2O3・HCl | [2] |

| Molecular Weight | 406.87 g/mol | [2] |

Mechanism of Action

This compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4][5] By binding to this receptor, it effectively blocks the downstream signaling cascade initiated by the binding of the inflammatory mediators LTD4 and LTE4. This antagonism has been demonstrated to inhibit key physiological responses associated with allergic and inflammatory conditions, such as smooth muscle contraction and neutrophil chemotaxis.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from in vitro and in vivo studies.

| Parameter | Value | Species/Tissue | Reference |

| pA2 (LTD4-induced contraction) | 8.7 | Guinea Pig Trachea | [1][4][5] |

| IC50 ([3H]LTD4 binding) | 23 nM | Guinea Pig Lung Membranes | [5] |

| IC50 (unlabelled LTD4 binding) | 2.2 nM | Guinea Pig Lung Membranes | [5] |

Signaling Pathway

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is a G-protein coupled receptor (GPCR). The binding of LTD4 or LTE4 to the CysLT1 receptor activates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and inflammation. This compound acts by competitively inhibiting this initial binding step.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CysLT1 receptor.

1. Membrane Preparation:

-

Guinea pig lung tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled LTD4 (e.g., [3H]LTD4).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.

-

The reaction is incubated to equilibrium (e.g., 30 minutes at 25°C).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific [3H]LTD4 binding) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay

This assay measures the ability of this compound to inhibit LTD4-induced smooth muscle contraction.

1. Tissue Preparation:

-

A segment of guinea pig trachea or ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

The tissue is connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.

-

The tissue is then washed, and this compound is added to the bath at a fixed concentration and incubated for a specific period.

-

A second cumulative concentration-response curve to LTD4 is then generated in the presence of this compound.

3. Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum response to a standard agonist (e.g., histamine (B1213489) or carbachol).

-

The concentration-response curves for LTD4 in the absence and presence of this compound are plotted.

-

A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.

Neutrophil Chemotaxis Assay

This assay assesses the effect of this compound on LTD4-induced neutrophil migration.

1. Neutrophil Isolation:

-

Neutrophils are isolated from fresh human or canine blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

The purified neutrophils are resuspended in a suitable buffer.

2. Chemotaxis Assay (Boyden Chamber):

-

A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.

-

LTD4, as the chemoattractant, is placed in the lower chamber.

-

The isolated neutrophils, pre-incubated with or without this compound, are placed in the upper chamber.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

3. Quantification of Migration:

-

After the incubation period, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed and stained.

-

The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

4. Data Analysis:

-

The chemotactic index is calculated as the fold increase in migrated cells in response to LTD4 compared to the buffer control.

-

The inhibitory effect of this compound is expressed as the percentage reduction in the LTD4-induced chemotactic response.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Guinea Pig Ileum [sheffbp.co.uk]

- 4. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]

- 5. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

SR2640 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document consolidates key physicochemical and biological data, details established experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1][2] |

| IUPAC Name | 2-[3-(2-quinolinylmethoxy)anilino]benzoic acid hydrochloride | [3] |

| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | [1][4] |

| Molecular Weight | 406.87 g/mol | [1][2][3][4][5] |

| CAS Number | 146662-42-2 | [1][2][4] |

| InChI Key | KDSYWFCTUKABKE-UHFFFAOYSA-N | [1][2][3] |

| Purity | ≥99% (HPLC) | [1][4] |

| Appearance | Solid powder | [2][3] |

| Solubility | Soluble to 50 mM in DMSO | [4][6] |

| Storage | Desiccate at room temperature. Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3][4] |

Table 2: Biological Activity of this compound

| Parameter | Value | Description | Source(s) |

| Target(s) | Leukotriene D4 (LTD4) and E4 (LTE4) receptors | Potent and selective competitive antagonist | [1][2][4] |

| pA₂ | 8.7 | Inhibition of LTD4-induced guinea pig ileum and trachea contraction | [1][2][4] |

| IC₅₀ | 23 nM | Inhibition of 0.4 nM [³H]LTD4 binding to guinea-pig lung membranes |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classical pharmacological preparation to assess the potency of smooth muscle contracting or relaxing agents and their antagonists.

Objective: To determine the antagonist potency (pA₂ value) of this compound against LTD4-induced contractions of isolated guinea pig ileum.

Methodology:

-

Tissue Preparation:

-

A male guinea pig is euthanized, and a segment of the terminal ileum is excised.

-

The ileum is cleaned of its contents and mesenteric attachments and placed in a bath of physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

A 2-3 cm segment of the ileum is mounted in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other is connected to an isotonic force transducer to record contractions.

-

-

Equilibration:

-

The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 0.5-1.0 g.

-

During equilibration, the tissue is washed with fresh physiological salt solution every 15 minutes.

-

-

LTD4 Concentration-Response Curve:

-

A cumulative concentration-response curve for LTD4 is established by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractions until a maximal response is achieved.

-

-

Antagonist Incubation:

-

The tissue is washed to remove the agonist and allowed to return to baseline.

-

A known concentration of this compound is added to the organ bath and incubated with the tissue for a predetermined period (e.g., 30 minutes).

-

-

Second LTD4 Concentration-Response Curve:

-

In the continued presence of this compound, a second cumulative concentration-response curve for LTD4 is generated.

-

-

Data Analysis:

-

The antagonistic effect of this compound is quantified by the rightward shift of the LTD4 concentration-response curve.

-

A Schild plot analysis is performed by repeating the experiment with multiple concentrations of this compound. The pA₂ value is determined from this analysis, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

-

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the binding of radiolabeled LTD4 to its receptor in guinea pig lung membranes.

Methodology:

-

Membrane Preparation:

-

Guinea pig lungs are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[7] The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4).

-

Increasing concentrations of unlabeled this compound (competitor).

-

The guinea pig lung membrane preparation.

-

-

Control wells are included for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled LTD4).

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[7]

-

-

Detection:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity on each filter is quantified using a scintillation counter.[7]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD4.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: LTD4 Signaling Pathway and SR2640 Inhibition.

References

- 1. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rndsystems.com [rndsystems.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene D4 and E4 receptors. This document consolidates critical information on its supply, physicochemical properties, mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Supplier and Physicochemical Information

This compound is available from several reputable suppliers catering to the research community. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: this compound Supplier Information

| Supplier | Catalog Number | Purity | Notes |

| R&D Systems | 1804 | ≥99% | Product is noted as discontinued, but the data remains for reference. |

| Tocris Bioscience | 1804 | ≥99% (HPLC) | Product is noted as discontinued. |

| Santa Cruz Biotechnology | sc-204902 | ≥99% | - |

| MedKoo Biosciences | 532780 | - | Research use only. |

| Selleck Chemicals | E2671 | 99.94% | Quality confirmed by NMR & HPLC. |

| LabSolutions | S286801 | 98% | - |

| US Biological Life Sciences | - | Highly Purified | Available in 10mg and 50mg pack sizes. |

| BOC Sciences | - | ≥99% by HPLC | - |

| Shanghai Topscience Co., Ltd. | ST9H9BC15D7A | 99.31% | Available through Sigma-Aldrich. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | Tocris Bioscience |

| CAS Number | 146662-42-2 | Tocris Bioscience |

| Molecular Formula | C₂₃H₁₈N₂O₃·HCl | R&D Systems |

| Molecular Weight | 406.87 g/mol | R&D Systems |

| Solubility | Soluble to 50 mM in DMSO | R&D Systems |

| Storage | Desiccate at room temperature (powder); -20°C for long-term (powder); -80°C for 1 year (in solvent) | R&D Systems, Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, with a particularly high affinity for the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By blocking the binding of LTD4 and LTE4 to CysLT1R, this compound effectively inhibits the downstream signaling cascade that mediates various inflammatory and allergic responses.

The activation of CysLT1R, a G-protein coupled receptor (GPCR), by its endogenous ligands initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key driver of smooth muscle contraction, a hallmark of asthmatic bronchoconstriction.

Furthermore, the activation of the CysLT1R can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway, which is involved in cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are representative and based on established methods for this class of compounds.

Guinea Pig Trachea Contraction Assay

This ex vivo assay is used to determine the potency of this compound in inhibiting LTD4-induced smooth muscle contraction.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)

-

Leukotriene D4 (LTD4)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

-

Euthanize a guinea pig and carefully dissect the trachea.

-

Place the trachea in ice-cold Krebs-Henseleit solution.

-

Cut the trachea into rings of 3-5 mm in length.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce a submaximal contraction with an appropriate agonist (e.g., histamine (B1213489) or methacholine) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Add this compound at various concentrations to the organ baths and incubate for a predetermined time (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths.

-

Record the isometric contractions and analyze the data to determine the pA2 value for this compound, which quantifies its antagonist potency. A Schild plot analysis can be performed to confirm competitive antagonism.

Radioligand Binding Assay

This in vitro assay measures the affinity of this compound for the CysLT1 receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing CysLT1 receptor (e.g., from guinea pig lung or a recombinant cell line)

-

[³H]-LTD4 (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes expressing the CysLT1 receptor.

-

In a 96-well plate, set up the binding reaction in a final volume of 250 µL.

-

For total binding, add assay buffer, [³H]-LTD4 (at a concentration near its Kd, e.g., 0.4 nM), and the membrane preparation.

-

For non-specific binding, add assay buffer, [³H]-LTD4, a high concentration of an unlabeled CysLT1R ligand (e.g., 10 µM LTD4), and the membrane preparation.

-

For competition binding, add assay buffer, [³H]-LTD4, varying concentrations of this compound, and the membrane preparation.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.

Materials:

-

A suitable cell line endogenously or recombinantly expressing CysLT1R (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

LTD4

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 1 hour at 37°C to allow for dye loading.

-

During the incubation, prepare a plate containing various concentrations of this compound and another plate with LTD4.

-

Place the cell plate in the fluorescence plate reader.

-

Add the this compound solutions to the respective wells and incubate for a specified time.

-

Initiate the fluorescence reading and inject the LTD4 solution to stimulate the cells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the concentration-dependent inhibition of the LTD4-induced calcium signal by this compound and calculate the IC50 value.

This technical guide provides a foundational understanding of this compound for its effective use in a research setting. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

Methodological & Application

Application Notes and Protocols for SR2640 Hydrochloride in Animal Models of Asthma

Introduction

Following a comprehensive review of publicly available scientific literature and databases, no specific information, experimental data, or research articles were found pertaining to "SR2640 hydrochloride" for use in animal models of asthma. This suggests that this compound is likely a compound that is not widely studied, is in a very early stage of development with no published data, or is an internal designation not yet disclosed in the public domain.

Therefore, the following application notes and protocols are presented as a generalized framework based on common methodologies used for evaluating novel therapeutic agents in preclinical asthma research. These should be adapted based on the specific pharmacological properties of this compound once they are known.

General Principles for Evaluating a Novel Compound in Animal Models of Asthma

Asthma is a complex inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] Animal models are crucial tools for understanding the pathophysiology of asthma and for the preclinical evaluation of new therapeutics.[3][4] The most commonly used animal models are mice, rats, and guinea pigs, due to their cost-effectiveness and the availability of well-characterized allergic sensitization protocols.[3][5]

Experimental Workflow for a Novel Compound

Caption: A generalized workflow for the preclinical evaluation of a novel compound in animal models of asthma.

Key Experimental Protocols

Below are detailed protocols for common experiments used to assess the efficacy of a potential anti-asthma compound.

1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to induce a Th2-mediated inflammatory response, characteristic of allergic asthma.[1][4]

-

Animals: BALB/c mice are often preferred as they are considered to have a Th2-biased immune response.[5]

-

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of saline.[1]

-

-

Challenge:

-

From days 21 to 27, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes daily.

-

-

Treatment:

-

This compound would be administered at various doses (determined by prior dose-ranging studies) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or inhalation) prior to each OVA challenge. A vehicle control group and a positive control group (e.g., treated with dexamethasone) should be included.

-

-

Outcome Measures (Assessed 24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell influx (total cells, eosinophils, neutrophils, lymphocytes, and macrophages).

-

Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.[6]

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

-

2. House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.[7]

-

Animals: C57BL/6 or BALB/c mice.

-

Sensitization and Challenge:

-

Mice are intranasally administered with a solution of HDM extract (e.g., 25 µg in 50 µL of saline) daily for 5 days a week for 2-4 weeks.

-

-

Treatment:

-

This compound would be administered prior to HDM challenges.

-

-

Outcome Measures: Similar to the OVA model, including AHR, BAL fluid analysis, cytokine profiling, and histopathology.

Potential Signaling Pathways to Investigate

The therapeutic efficacy of a novel anti-asthma compound would likely involve modulation of key inflammatory signaling pathways. While the specific target of this compound is unknown, here are some common pathways implicated in asthma that could be investigated.

Th2 Cytokine Signaling Pathway

The Th2 cytokines IL-4, IL-5, and IL-13 are central to the pathogenesis of allergic asthma, promoting eosinophilic inflammation, mucus production, and AHR.[8][9]

Caption: Simplified Th2 signaling cascade in allergic asthma.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and is activated by various pro-inflammatory stimuli in asthma, leading to the expression of inflammatory cytokines, chemokines, and adhesion molecules.

References

- 1. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scireq.com [scireq.com]

- 6. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 7. criver.com [criver.com]

- 8. Proinflammatory Pathways in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]